

Patent Landscape for 3-Piperidinyl Ester Compounds

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 3-Piperidinyl 3-methylbutanoate
hydrochloride

CAS No.: 1220037-93-3

Cat. No.: B1394732

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Executive Summary: The Scaffold at the Crossroads

The 3-piperidinyl ester moiety represents a critical pharmacophore in medicinal chemistry, serving a dual function: it acts as a chiral recognition element in calcium channel blockers (CCBs) and as a solubilizing "warhead" in anticholinergic agents. Unlike the symmetric 4-piperidinyl analogs, the 3-substituted piperidine ring introduces a stereocenter that profoundly influences receptor binding affinity and metabolic stability.

This guide analyzes the patent landscape of esters derived primarily from 3-piperidinol (and secondarily from nipecotic acid), focusing on their dominant role in dihydropyridine (DHP) therapeutics like Benidipine and their resurgence in modern kinase inhibitor design.

Chemical Definition & Stereochemical Imperatives

To navigate the patent literature accurately, one must distinguish between the two primary "3-piperidinyl ester" classes. This guide focuses on Class A, which dominates the high-value IP landscape.

Class A: Esters of 3-Piperidinol (The Dominant Scaffold)

- Structure:
- Role: The piperidine ring acts as the alcohol component.
- Key Drug: Benidipine (DHP Calcium Channel Blocker).^[1]
- Stereochemistry: The (R)- and (S)- enantiomers often exhibit varying potencies. For Benidipine, the -isomer of the 3-piperidinyl side chain contributes to its unique "membrane approach" mechanism.

Class B: Esters of Nipecotic Acid

- Structure:
- Role: The piperidine ring acts as the acid component.
- Key Application: GABA uptake inhibitors (e.g., Nipecotic acid derivatives), though less frequent in the "ester" patent clusters compared to Class A.

Therapeutic Applications & Patent Clusters^{[2][3]}

Cardiovascular: The Dihydropyridine (DHP) Fortress

The most dense patent cluster surrounds Benidipine and its analogs. Unlike first-generation DHPs (e.g., Nifedipine), Benidipine features a bulky 1-benzyl-3-piperidinyl ester side chain.

- Mechanism: The 3-piperidinyl group anchors the molecule in the lipid bilayer, allowing the drug to diffuse laterally to the calcium channel (the "Membrane Approach").
- Patent Insight: Patents in this space focus on:
 - Enantioselective Synthesis: Producing the specific -isomer.
 - Salt Formulations: Hydrochlorides vs. besylates to improve stability.

- Combination Therapies: Benidipine + Angiotensin II Receptor Blockers (ARBs).

Anticholinergics & Spasmolytics

Piperidolate represents the classical application.

- Structure: Diphenylacetic acid ester of 1-ethyl-3-piperidinol.
- Status: Older IP, now largely off-patent, but serves as a foundational prior art for new antimuscarinic filings.

CNS & Psychotropics (Prodrugs)

A niche but critical area involves esters of 3-piperidinyl-1,2-benzisoxazoles (related to Risperidone/Paliperidone).

- Innovation: Patents describe

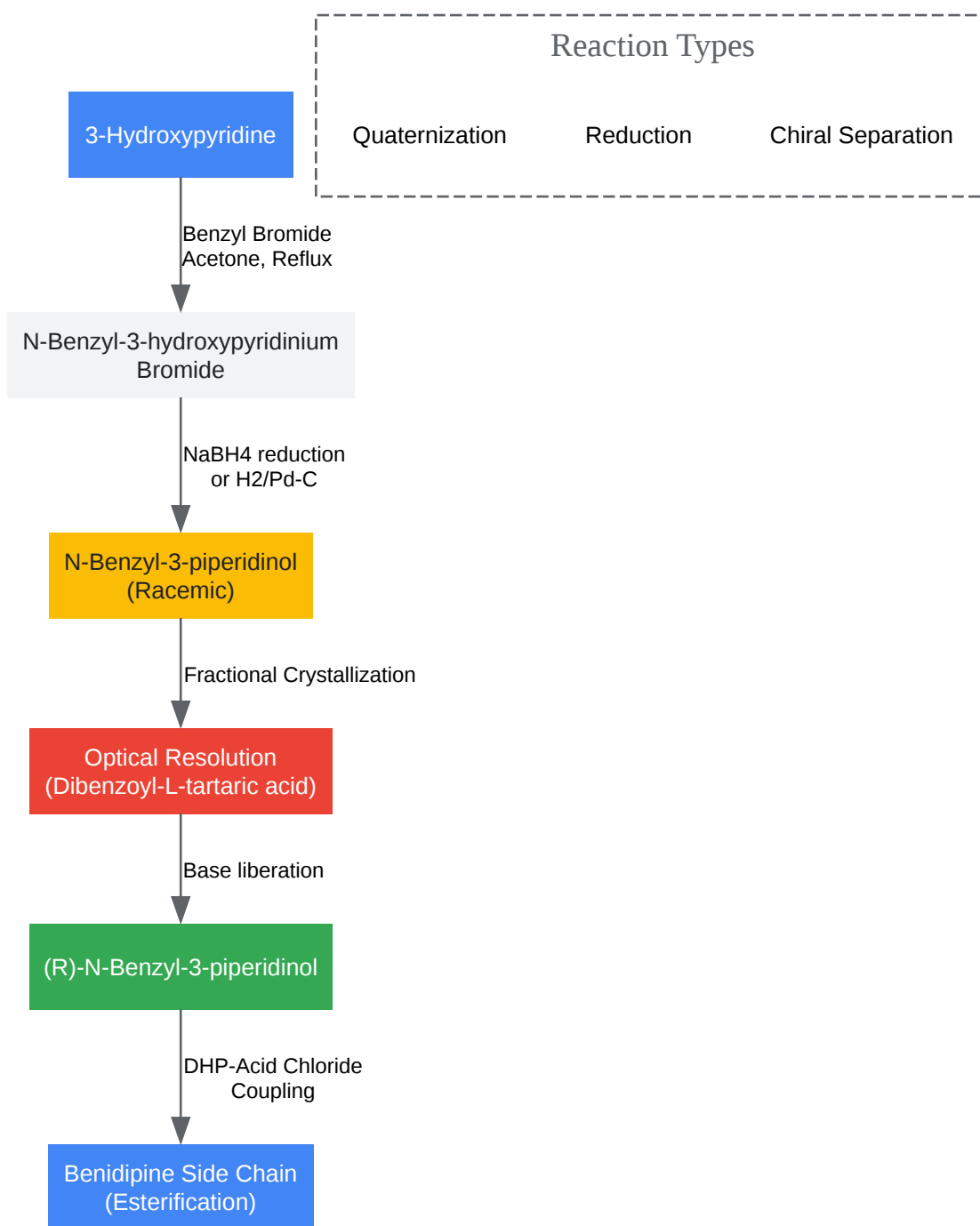
alkanoic acid esters of hydroxylated metabolites. These act as long-acting injectables (depot formulations), where the ester hydrolysis rate controls drug release.

Synthesis & Manufacturing Protocols

The synthesis of 3-piperidinyl esters presents two main challenges: N-protection strategy and Enantiomeric resolution.

Core Synthesis Pathway (Graphviz Visualization)

The following diagram outlines the industrial route from 3-hydroxypyridine to the Benidipine side chain.



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Caption: Industrial synthesis route for (R)-N-benzyl-3-piperidinyl esters, highlighting the critical optical resolution step.

Detailed Protocol: Synthesis of (R)-1-Benzyl-3-piperidinyl Ester

Context: This protocol is adapted from Kyowa Hakko's foundational patents for Benidipine intermediates.

Reagents:

- (R)-1-Benzyl-3-piperidinol (1.0 eq)
- Acid Chloride (e.g., 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid monomethyl ester chloride) (1.1 eq)
- Triethylamine (TEA) (1.5 eq)
- Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

- Preparation: Dissolve (R)-1-benzyl-3-piperidinol in anhydrous DCM under nitrogen atmosphere. Cool to 0°C.
- Activation: Add TEA dropwise to the solution. Ensure temperature remains <5°C to prevent racemization.
- Coupling: Slowly add the Acid Chloride dissolved in DCM over 30 minutes. The reaction is exothermic.
- Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC (Mobile phase: EtOAc/Hexane 1:1).
- Workup: Quench with saturated
. Extract the organic layer, wash with brine, and dry over
.

- Purification: Concentrate in vacuo. Recrystallize from ethanol/ether to yield the target ester hydrochloride salt.

Scientific Validation:

- Why this route? Direct esterification using DCC/DMAP is possible but often leads to difficult urea byproducts. The Acid Chloride route is preferred for scale-up due to cleaner workup.
- Chiral Integrity: The use of pre-resolved (R)-piperidinol is superior to resolving the final ester, as the bulky ester group hinders effective crystallization of diastereomeric salts.

Patent Data Analysis

Key Assignees & IP Distribution

The landscape is heavily consolidated around originators of specific drug classes.

Assignee	Primary Focus	Key Patent Families	Status
Kyowa Hakko Kirin	Benidipine & DHP derivatives	US4766136, EP0161877	Expired/Genericized
Janssen Pharmaceutica	3-piperidinyl benzisoxazoles	US4804663, US5254556	Active/Expired Mix
Sanofi	Piperidolate analogs	Various legacy filings	Expired
University of Strathclyde	Drug Delivery (Prodrugs)	US9283192	Active

Emerging Trends (2020–Present)

Recent filings indicate a shift away from simple small molecules toward Macromolecular Conjugates.

- Antibody-Drug Conjugates (ADCs): 3-piperidinyl esters are appearing as cleavable linkers. The ester bond is tuned to degrade in the lysosome.

- Kinase Inhibitors: The 3-piperidinyl ring is used as a solvent-exposed motif to improve solubility of kinase inhibitors (e.g., in aminopyrimidine scaffolds).

Strategic Recommendations for Researchers

- Freedom to Operate (FTO): The core Benidipine structure is off-patent. However, specific crystalline polymorphs and sustained-release formulations (e.g., microencapsulated 3-piperidinyl esters) are still heavily protected.
- Synthetic Shortcut: For research purposes, avoid synthesizing the piperidine ring from pyridine. Purchase commercially available (R)-N-Boc-3-piperidinol (CAS: 143900-43-0). It is a cost-effective, high-purity starting material that avoids the messy benzyl deprotection step.
- Stereocontrol: If developing new bioactives, screen both enantiomers early. The 3-position is a potent stereocenter; binding affinity differences of 100x between (R) and (S) forms are common in this scaffold.

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- To cite this document: BenchChem. [Patent Landscape for 3-Piperidinyl Ester Compounds]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1394732/docs#patent-landscape-for-3-piperidinyl-ester-compounds\]](https://www.benchchem.com/product/b1394732/docs#patent-landscape-for-3-piperidinyl-ester-compounds)

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